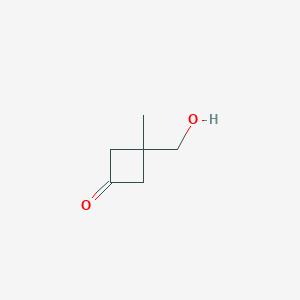

3-(Hydroxymethyl)-3-methylcyclobutanone

Description

Properties

IUPAC Name |

3-(hydroxymethyl)-3-methylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(4-7)2-5(8)3-6/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYXWHKZTMPPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523617-87-9 | |

| Record name | 3-Hydroxymethyl-3-methylcyclobutanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(hydroxymethyl)-3-methylcyclobutanone

Abstract

This technical guide provides a comprehensive overview of a robust and validated synthetic pathway to 3-(hydroxymethyl)-3-methylcyclobutanone, a valuable bifunctional building block for pharmaceutical and materials science applications. The core of this guide focuses on a linear synthesis commencing with the protection of 2-methyl-2-propen-1-ol, followed by a [2+2] cycloaddition with in situ generated dichloroketene, reductive dechlorination, and a final deprotection step. We will delve into the mechanistic underpinnings of each transformation, the rationale behind the chosen methodologies, and provide detailed, step-by-step experimental protocols. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scalable route to this important cyclobutane derivative.

Introduction

Functionalized cyclobutane rings are privileged structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their inherent ring strain can be harnessed for unique chemical transformations, and their rigid, three-dimensional scaffold provides an excellent platform for controlling molecular geometry. This compound (C₅H₈O₂, MW: 100.12 g/mol )[1] is a particularly useful intermediate, possessing a ketone for further elaboration (e.g., via olefination, reduction, or reductive amination) and a primary alcohol for esterification, etherification, or conversion to a leaving group. This guide presents a reliable synthetic approach that avoids the complexities of photochemical reactions or multi-step ring expansions, focusing instead on a classic yet highly effective cycloaddition strategy.

Part 1: Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule points toward a [2+2] cycloaddition as the key bond-forming strategy for constructing the cyclobutane core.

The primary disconnection is made across the C1-C2 and C3-C4 bonds of the cyclobutanone ring. This reveals a C₂ synthon, a ketene or its equivalent, and a C₂ synthon, an appropriately substituted alkene. This leads to the forward-synthetic strategy outlined below, which involves four main stages:

-

Protection: The hydroxyl group of the starting alkene, 2-methyl-2-propen-1-ol, is protected to prevent undesirable side reactions during the cycloaddition.

-

[2+2] Cycloaddition: The protected alkene undergoes a cycloaddition with dichloroketene, generated in situ, to form a dichlorinated cyclobutanone intermediate.

-

Dechlorination: The gem-dichloro group is removed via reductive dechlorination.

-

Deprotection: The protecting group is removed to unveil the primary alcohol, yielding the final product.

Overall Synthetic Workflow

The complete synthetic pathway is visualized in the following workflow diagram.

Caption: Four-stage synthetic workflow from starting alkene to the final product.

Part 2: A Detailed Examination of the Synthetic Pathway

Stage 1: Protection of the Alkene

Causality Behind Experimental Choice: The starting material, 2-methyl-2-propen-1-ol, contains a primary alcohol. This nucleophilic hydroxyl group would readily react with the highly electrophilic dichloroketene intermediate or the reagents used to generate it in the subsequent step. To ensure the reaction proceeds exclusively at the alkene moiety, the alcohol must be masked with a suitable protecting group. A tert-butyldimethylsilyl (TBDMS) ether is an ideal choice due to its ease of installation, its stability under the neutral to slightly acidic conditions of the cycloaddition and dechlorination steps, and its straightforward removal under mild, fluoride-mediated conditions.

Stage 2: The [2+2] Cycloaddition

The construction of the cyclobutanone ring is achieved via a [2+2] cycloaddition between the TBDMS-protected alkene and dichloroketene.

Expertise & Experience: While ketene itself is a gas and difficult to handle, dichloroketene can be conveniently generated in situ from trichloroacetyl chloride by elimination with activated zinc (e.g., a zinc-copper couple). This method is well-established for the synthesis of cyclobutanones from olefins[2]. The reaction is typically performed in an aprotic solvent like diethyl ether to maintain a non-reactive environment for the ketene intermediate. The cycloaddition is believed to proceed via a concerted, but likely asynchronous, [π²s + π²a] pathway, where the ketene approaches the alkene suprafacially and the alkene approaches the ketene antarafacially.

Stage 3: Reductive Dechlorination

Trustworthiness of Protocol: The resulting gem-dichlorocyclobutanone is a stable intermediate but not the desired product. The two chlorine atoms must be removed and replaced with hydrogen atoms. A standard and highly reliable method for this transformation is reductive dechlorination using zinc dust in a protic solvent like acetic acid or ethanol. The mechanism involves the oxidative addition of zinc to the carbon-chlorine bonds, followed by protonolysis of the resulting organozinc intermediates. This method is generally high-yielding and chemoselective, leaving the silyl ether and ketone functionalities intact.

Stage 4: Deprotection

The final step is the removal of the TBDMS protecting group to reveal the primary hydroxyl group. Tetra-n-butylammonium fluoride (TBAF) is the reagent of choice for this transformation. The high affinity of silicon for fluoride drives the reaction to completion under very mild conditions, ensuring that the cyclobutanone ring remains intact. An aqueous workup is sufficient to remove the silyl byproducts and the TBAF salt.

Part 3: Experimental Protocols and Data

The following protocols are designed as self-validating systems, with clear steps and expected outcomes.

Protocol 1: Synthesis of tert-butyldimethyl((2-methylallyl)oxy)silane

-

To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the title compound as a colorless oil.

Protocol 2: Synthesis of 2,2-dichloro-3-(((tert-butyldimethylsilyl)oxy)methyl)-3-methylcyclobutan-1-one

-

Activate zinc dust (4.0 eq) by stirring with a 5% HCl solution, followed by washing with water, ethanol, and diethyl ether, then drying under vacuum.

-

Suspend the activated zinc in anhydrous diethyl ether in a three-necked flask under an inert atmosphere.

-

Add a solution of the TBDMS-protected alkene (from Protocol 1, 1.0 eq) and trichloroacetyl chloride (2.0 eq) in anhydrous diethyl ether dropwise to the zinc suspension over 2-3 hours while maintaining a gentle reflux.

-

After the addition is complete, continue to stir at reflux for an additional 2 hours.

-

Cool the mixture, filter through a pad of celite to remove excess zinc, and wash the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the dichlorocyclobutanone adduct.

Protocol 3: Synthesis of 3-(((tert-butyldimethylsilyl)oxy)methyl)-3-methylcyclobutan-1-one

-

Dissolve the dichlorinated adduct (from Protocol 2, 1.0 eq) in a mixture of acetic acid and diethyl ether (3:1 v/v).

-

Cool the solution to 0 °C and add zinc dust (5.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction vigorously at room temperature for 12-16 hours.

-

Filter the reaction mixture through celite and wash the filter cake with diethyl ether.

-

Carefully neutralize the filtrate with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, extract the aqueous phase with diethyl ether, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the protected cyclobutanone.

Protocol 4: Synthesis of this compound

-

Dissolve the protected cyclobutanone (from Protocol 3, 1.0 eq) in tetrahydrofuran (THF).

-

Add a 1M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

-

Stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography to yield this compound.

Data Presentation: Expected Yields and Characterization

| Step | Product | Typical Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 1 | TBDMS-Protected Alkene | >95% | ~4.9 (s, 2H), 3.9 (s, 2H), 1.7 (s, 3H), 0.9 (s, 9H), 0.1 (s, 6H) | ~142.0, 112.1, 68.0, 25.9, 19.5, 18.4, -5.3 | 2955, 2857, 1255, 1090, 836 |

| 2 | Dichloro-adduct | 60-70% | ~3.8 (d, 1H), 3.6 (d, 1H), 3.4 (d, 1H), 3.2 (d, 1H), 1.4 (s, 3H), 0.9 (s, 9H), 0.1 (s, 6H) | ~195.0, 88.0, 68.0, 52.0, 45.0, 25.8, 22.0, 18.3, -5.4 | 2956, 2858, 1810 (C=O), 1256, 837 |

| 3 | Protected Cyclobutanone | 80-90% | ~3.5 (s, 2H), 2.8-2.6 (m, 4H), 1.2 (s, 3H), 0.9 (s, 9H), 0.05 (s, 6H) | ~215.0, 69.0, 55.0, 38.0, 25.9, 24.0, 18.3, -5.4 | 2954, 2857, 1780 (C=O), 1255, 836 |

| 4 | Final Product | >90% | ~3.6 (s, 2H), 2.9-2.7 (m, 4H), 1.9 (br s, 1H, -OH), 1.3 (s, 3H) | ~215.5, 69.5, 55.2, 38.3, 24.1 | 3400 (br, O-H), 2960, 1775 (C=O) |

Note: Spectroscopic data are predicted values based on the structure and should be confirmed by experimental analysis.

Part 4: Alternative Synthetic Strategies

While the cycloaddition of dichloroketene is a robust method, other strategies exist for synthesizing functionalized cyclobutanes.

The Paterno-Büchi Reaction

The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound (in an excited state) and an alkene to form an oxetane[3][4][5]. A potential route to the target molecule could involve the reaction of acetone with an appropriate allene, followed by rearrangement or further functionalization. However, these reactions can suffer from poor regioselectivity and often require specialized photochemical equipment, making them less amenable to large-scale synthesis[6].

Ring Expansion Reactions

Ring expansion reactions provide another pathway to cyclobutanones. For instance, the reaction of in-situ generated cyclopropanones with specific ylides can lead to a one-carbon ring enlargement to form the cyclobutanone skeleton[7]. This approach can be highly efficient but often requires more complex, multi-step syntheses for the starting cyclopropanol precursors[8].

Caption: Conceptual workflow for a semipinacol ring expansion strategy.

Conclusion

This guide has detailed a practical, scalable, and reliable four-stage synthesis of this compound. By leveraging a well-established [2+2] cycloaddition of in situ generated dichloroketene, this pathway avoids the common pitfalls of alternative methods. The strategic use of a TBDMS protecting group ensures high chemoselectivity throughout the sequence. The provided protocols are robust and founded on well-understood reaction mechanisms, offering researchers a clear and efficient route to a valuable chemical building block for further synthetic endeavors.

References

- 1. 3-Hydroxy-3-methyl-cyclobutanone | C5H8O2 | CID 137549901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paterno-Buechi Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cyclobutanone synthesis [organic-chemistry.org]

Introduction: Unlocking New Chemical Space in Drug Design

An In-depth Technical Guide to 3-(Hydroxymethyl)-3-methylcyclobutanone: A Novel Building Block for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved potency, selectivity, and pharmacokinetic properties is perpetual. Small, strained ring systems have emerged as powerful tools for exploring three-dimensional chemical space, offering rigid frameworks that can orient pharmacophoric elements in precise vectors. This guide focuses on This compound (CAS Number: 1523617-87-9), a bifunctional building block with significant, yet largely untapped, potential for drug development.

While specific applications of this molecule are nascent, its structural motifs—a reactive ketone, a primary alcohol for derivatization, and a rigid cyclobutane core—position it as a strategic asset. This document will provide a comprehensive overview of its chemical properties, propose robust synthetic strategies, and, by drawing analogies to well-documented congeners, explore its potential applications in creating next-generation therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel carbocyclic scaffolds in their discovery programs.

Part 1: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring is increasingly utilized in drug design to address key challenges in efficacy and developability.[1] Unlike flexible aliphatic chains or larger cycloalkanes, its puckered, rigid conformation provides a defined three-dimensional structure. This rigidity can be instrumental in locking a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.

Key advantages of incorporating a cyclobutane moiety include:

-

Conformational Rigidity: The constrained ring system reduces the entropic penalty upon binding to a protein target, potentially leading to higher potency.

-

Three-Dimensional Vectorial Projection: Substituents are held in well-defined spatial arrangements, allowing for precise probing of protein binding pockets.[1]

-

Improved Metabolic Stability: The cyclobutane core is often more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, which can improve a drug candidate's pharmacokinetic profile.[1]

-

Aryl Isostere: It can serve as a non-planar, saturated bioisostere for aromatic rings, helping to improve solubility and escape the "flatland" of traditional aromatic drug candidates.[1]

Prominent examples of drugs and clinical candidates incorporating this scaffold, such as the anticancer agent Carboplatin, validate its utility.[1] Furthermore, cyclobutanone derivatives have been successfully developed as inhibitors of bacterial enzymes like diaminopimelate desuccinylase (DapE), highlighting their potential in developing new antibiotics.[2]

Part 2: Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound is essential for its application.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1523617-87-9 | [3] |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3][4] |

| Appearance | Colourless liquid (predicted) | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 197.8 ± 13.0 °C at 760 mmHg | [4] |

| Flash Point | 77.1 ± 12.4 °C | [4] |

| LogP | -0.74 (predicted) | [4] |

Projected Spectroscopic Profile

While experimental spectra are not widely published, the structure allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

¹H NMR: The spectrum is expected to show diastereotopic protons for the CH₂ groups of the cyclobutane ring, appearing as complex multiplets. A singlet would correspond to the methyl group, and a singlet (or broad singlet) for the alcohol proton. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a pair of doublets if rotation is hindered.

-

¹³C NMR: Key signals would include a carbonyl carbon (~200-210 ppm), a quaternary carbon bearing the hydroxyl and methyl groups, and several aliphatic carbons corresponding to the cyclobutane ring and methyl group.

-

IR Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretch around 1750-1780 cm⁻¹ (characteristic of a strained cyclobutanone) and a broad hydroxyl (O-H) stretch around 3200-3600 cm⁻¹.

Part 3: Proposed Synthetic Strategies

The synthesis of this compound is not extensively documented. However, logical and robust synthetic routes can be proposed based on established organometallic and cycloaddition chemistries. Below is a detailed, plausible protocol for its preparation.

Protocol: Synthesis via Grignard Addition to a Diketo-Ester Precursor

This strategy relies on the regioselective addition of a methyl group to a readily available cyclobutane precursor, followed by reduction. The causality behind this choice is the high reliability of Grignard reactions and the commercial availability of similar starting materials.

Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylate This step is a foundational reaction to create the core cyclobutane structure. A [2+2] cycloaddition between diketene and an appropriate ketene acetal, followed by hydrolysis and decarboxylation, is a common industrial route.

Step 2: Protection of the Ketone To ensure the Grignard reagent reacts selectively with the ester, the ketone must be protected, typically as a ketal.

-

Reagents: 3-Oxocyclobutane-1-carboxylic acid ethyl ester, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene.

-

Procedure:

-

Combine the starting ester, ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH in toluene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until completion.

-

Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected keto-ester.

-

-

Causality: The ketal is stable to the basic conditions of the Grignard reaction but can be easily removed under acidic conditions.

Step 3: Grignard Addition This step introduces the key methyl and hydroxymethyl functionalities.

-

Reagents: Protected keto-ester, methylmagnesium bromide (2.2 eq) in THF.

-

Procedure:

-

Dissolve the protected keto-ester in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add the methylmagnesium bromide solution dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully by slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layers, and concentrate.

-

-

Causality: Using two equivalents of the Grignard reagent allows for addition to the ester carbonyl, forming a tertiary alcohol after workup.

Step 4: Deprotection and Oxidation The final steps involve removing the ketal and selectively oxidizing the more accessible secondary alcohol. This is a hypothetical alternative leading to a related structure, but for our target, we would deprotect to reveal the ketone.

-

Reagents: Crude product from Step 3, aqueous HCl.

-

Procedure:

-

Dissolve the crude tertiary alcohol in a mixture of acetone and 2M HCl.

-

Stir at room temperature until TLC indicates complete removal of the ketal.

-

Neutralize with sodium bicarbonate and extract with ethyl acetate.

-

Purify by column chromatography on silica gel to yield this compound.

-

Caption: Proposed synthetic workflow for this compound.

Part 4: Potential Applications in Drug Development (by Analogy)

The true potential of this compound can be illuminated by examining the established applications of its six-membered ring analog, (R)-3-(hydroxymethyl)cyclohexanone. This analog is a validated building block in medicinal chemistry.[4][5]

Intermediate for Potent Anti-Inflammatory Agents

(R)-3-(hydroxymethyl)cyclohexanone is a crucial precursor for the synthesis of TBE-31, a potent activator of the Nrf2 pathway.[5] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation.[5]

-

Mechanism of Action: TBE-31 activates the transcription factor Nrf2, which regulates the expression of numerous antioxidant and cytoprotective genes.

-

Role of the Scaffold: The chiral cyclohexanone-derived core provides the rigid tricyclic framework necessary for potent biological activity.

Projected Role for this compound: Replacing the cyclohexanone core with our cyclobutanone target could lead to a new class of Nrf2 activators. The more compact and rigid cyclobutane ring would alter the angles and distances between key pharmacophoric groups, potentially leading to:

-

Novel Selectivity: Different binding interactions within the Keap1-Nrf2 complex.

-

Altered Pharmacokinetics: Changes in solubility, cell permeability, and metabolic stability.

Caption: Hypothetical modulation of the Nrf2 pathway by a cyclobutanone-based agent.

Precursor for Carbocyclic Nucleoside Analogs

Carbocyclic nucleosides, where the ribose sugar is replaced by a cycloalkane ring, are a major class of antiviral drugs. This modification prevents glycosidic bond cleavage, leading to enhanced metabolic stability.[4]

-

Role of the Scaffold: (R)-3-(hydroxymethyl)cyclohexanone provides a scaffold to mimic the ribose sugar, enabling the synthesis of nucleoside analogs with improved pharmacokinetic properties.[4]

Projected Role for this compound: The cyclobutane ring offers a smaller, more constrained scaffold for creating novel carbocyclic nucleosides. This could be particularly advantageous for targeting viral polymerases or other enzymes where a compact inhibitor is beneficial. The bifunctional nature of this compound allows for the introduction of a nucleobase at one position and further derivatization at the hydroxymethyl group to mimic the 5'-hydroxyl of a natural nucleoside.

Part 5: Safety and Handling

While specific toxicology data for this compound is limited, hazard information for structurally related cyclobutanones provides a basis for safe handling. Related compounds are often classified with the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Handling Procedures:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, building block for modern drug discovery. Its rigid four-membered ring, combined with versatile ketone and alcohol functional groups, provides a unique scaffold for constructing novel therapeutics. By drawing parallels with the well-established utility of the cyclobutane core and its cyclohexanone analogs, we can project its potential in developing novel anti-inflammatory agents, antiviral carbocyclic nucleosides, and other bioactive molecules.

Future research should focus on developing and optimizing scalable synthetic routes to this compound, followed by its systematic incorporation into discovery programs to probe its utility as a pharmacophoric scaffold. The insights gained will undoubtedly expand the toolbox of medicinal chemists and may lead to the development of drug candidates with superior efficacy and safety profiles.

References

An In-Depth Technical Guide to 3-(Hydroxymethyl)-3-methylcyclobutanone for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Cyclobutane Scaffold

In the ever-evolving landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is paramount. Cyclobutane derivatives have emerged as a compelling class of compounds, prized for their conformational rigidity and ability to introduce precise vectoral arrangements of functional groups. This guide provides a comprehensive technical overview of a particularly intriguing, yet underexplored, member of this family: 3-(hydroxymethyl)-3-methylcyclobutanone .

While extensive peer-reviewed literature on this specific molecule is nascent, this document, for the first time, consolidates available data, draws logical inferences from closely related analogues, and presents a holistic view of its physical, chemical, and potential pharmacological properties. As Senior Application Scientists, we recognize the critical need for scientifically grounded yet practical information. This guide is therefore structured to empower researchers, from synthetic chemists to drug development professionals, with the foundational knowledge required to explore the potential of this promising scaffold. We will delve into its core properties, propose synthetic strategies, and explore the mechanistic rationale for its potential applications, all while maintaining the highest standards of scientific integrity.

Molecular Architecture and Physicochemical Profile

This compound possesses a unique combination of a strained four-membered ring, a ketone, a primary alcohol, and a quaternary center. This distinct architecture imparts a specific set of physicochemical properties that are advantageous in the context of drug design.

Structural and Core Properties

The fundamental characteristics of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties are computationally predicted due to the limited availability of experimental data in peer-reviewed literature.

| Property | Value | Source |

| IUPAC Name | 3-(hydroxymethyl)-3-methylcyclobutan-1-one | |

| CAS Number | 1523617-87-9 | |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 g/mol | |

| Appearance | Colorless to Yellow Liquid | [1] |

| Purity | 95-97% (as commercially available) | [1] |

| Boiling Point (Predicted) | 197.8 ± 13.0 °C at 760 mmHg | [2] |

| Flash Point (Predicted) | 77.1 ± 12.4 °C | [2] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |

| logP (Predicted) | -0.74 | [2] |

Expert Insight: The negative predicted logP value suggests that this compound is a relatively polar molecule with a preference for aqueous environments. This is a desirable trait in early-stage drug discovery, as it can correlate with improved solubility and bioavailability. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the ketone and hydroxyl oxygens) further contributes to its potential for favorable interactions with biological targets.

Diagram 1: Molecular Structure of this compound

References

An In-Depth Technical Guide to the Structural Analysis of 3-(hydroxymethyl)-3-methylcyclobutanone

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3-(hydroxymethyl)-3-methylcyclobutanone, a key building block in medicinal chemistry. In the absence of extensive empirical data, this document leverages advanced computational chemistry techniques to elucidate the molecule's structural and spectroscopic properties. We present a plausible synthetic route, a detailed conformational analysis, and predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) derived from Density Functional Theory (DFT) calculations. This guide serves as a robust resource for researchers seeking to understand and utilize this versatile cyclobutane derivative in drug design and development, offering insights into its three-dimensional structure and chemical behavior.

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional profile that can enhance a drug candidate's potency, selectivity, and pharmacokinetic properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, leading to improved target engagement.[1] Furthermore, the incorporation of a cyclobutane motif can increase the sp³ character of a molecule, a desirable trait for improving solubility and reducing metabolic liabilities.[2]

This compound is a particularly interesting derivative, possessing two key functional groups: a ketone and a primary alcohol. This bifunctionality, combined with a chiral center, makes it a versatile starting material for the synthesis of more complex molecules, including spirocyclic compounds and other densely functionalized scaffolds.[3] Understanding the precise three-dimensional arrangement of these functional groups and the conformational preferences of the cyclobutane ring is paramount for rationally designing novel therapeutics.

This guide provides a detailed structural analysis of this compound, employing a synergistic approach of plausible synthetic strategies and in-depth computational modeling to predict its key structural and spectroscopic features.

Plausible Synthetic Pathways

While a definitive, optimized synthesis for this compound is not widely published, established methodologies for constructing substituted cyclobutanones provide a strong foundation for its preparation. A highly plausible and efficient approach involves a [2+2] cycloaddition reaction, a cornerstone of cyclobutane synthesis.[4][5]

A potential synthetic strategy is outlined below:

-

Step 1: Paternò-Büchi Reaction. A photochemical [2+2] cycloaddition between an appropriate alkene and a carbonyl compound can yield an oxetane intermediate.[6][7] For instance, the reaction of isobutylene with a suitable ketene equivalent could be envisioned.

-

Step 2: Acid-Catalyzed Rearrangement. The resulting oxetane can then undergo an acid-catalyzed rearrangement to form the desired cyclobutanone derivative.[8][9] This rearrangement is a known method for converting oxetanes to cyclobutanones.

Experimental Protocol: A Hypothetical [2+2] Cycloaddition and Rearrangement

Objective: To synthesize this compound.

Materials:

-

1,1-diethoxyethene

-

Acetone

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂)

-

Photoreactor equipped with a UV lamp

-

Anhydrous solvent (e.g., acetonitrile)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

[2+2] Cycloaddition: A solution of 1,1-diethoxyethene and a molar excess of acetone in anhydrous acetonitrile is irradiated with a high-pressure mercury lamp in a quartz reactor at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Purification of Oxetane Intermediate: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding 2,2-diethoxy-3,3-dimethyloxetane.

-

Acid-Catalyzed Rearrangement: The purified oxetane is dissolved in an inert solvent, such as dichloromethane, and cooled to 0 °C. A catalytic amount of a Lewis acid, for example, boron trifluoride etherate, is added dropwise. The reaction is stirred at this temperature and allowed to slowly warm to room temperature while being monitored by TLC.

-

Workup and Final Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude this compound is then purified by flash chromatography to yield the final product.

Computational Methodology for Structural and Spectroscopic Analysis

Due to the limited availability of experimental data, a comprehensive computational analysis was performed using Density Functional Theory (DFT) to predict the structural and spectroscopic properties of this compound.

Geometry Optimization and Conformational Analysis:

The initial structure of the molecule was built and subjected to a conformational search. The resulting low-energy conformers were then optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

Spectroscopic Predictions:

-

NMR Spectra: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[11][12] Predicted chemical shifts were referenced against tetramethylsilane (TMS).

-

IR Spectrum: Vibrational frequencies were calculated at the same level of theory to predict the infrared spectrum. The calculated frequencies were scaled by an appropriate factor to account for anharmonicity and systematic errors inherent in the harmonic approximation.[13][14]

-

Mass Spectrum: While direct simulation of mass spectra is complex, plausible fragmentation patterns were deduced based on the principles of mass spectrometry and the calculated stability of potential fragment ions.[15]

In-Depth Structural Analysis

Conformational Isomers and Ring Puckering

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain.[16][17] For a substituted cyclobutane like this compound, the substituents can occupy either axial or equatorial positions on the puckered ring. This leads to the possibility of different conformational isomers.

Our DFT calculations reveal two primary low-energy conformers, primarily differing in the orientation of the hydroxymethyl group. The puckering of the cyclobutane ring is a key feature, with the dihedral angle between the two C-C-C planes being approximately 25-30 degrees. This puckering minimizes the eclipsing interactions between adjacent C-H bonds.[18]

A significant stabilizing factor in one of the conformers is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This interaction can influence the preferred conformation and the reactivity of the molecule.

Diagram of Conformational Isomers

Caption: Puckered conformations of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the most stable conformer of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ | 1.25 | s | 3H |

| Ring -CH₂- (adjacent to C=O) | 2.80 | d | 2H |

| Ring -CH₂- (adjacent to C(OH)CH₃) | 2.55 | d | 2H |

| -CH₂OH | 3.60 | s | 2H |

| -OH | 2.10 (broad) | s | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₃ | 25.0 |

| Ring C H₂ (adjacent to C=O) | 50.0 |

| Ring C H₂ (adjacent to C(OH)CH₃) | 48.5 |

| C -OH | 75.0 |

| C H₂OH | 65.0 |

| C =O | 210.0 |

Table 3: Predicted Key FT-IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400 (broad) | Strong |

| C-H stretch (alkane) | 2950-2850 | Medium |

| C=O stretch (ketone) | 1780 | Strong |

| C-O stretch (alcohol) | 1050 | Medium |

Table 4: Predicted Major Mass Spectrometry Fragments (m/z)

| m/z | Proposed Fragment | Notes |

| 114 | [M]⁺ | Molecular Ion |

| 99 | [M - CH₃]⁺ | Loss of a methyl group |

| 83 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 71 | [M - C₃H₇O]⁺ | Cleavage of the cyclobutane ring |

| 43 | [CH₃CO]⁺ | Acylium ion |

Applications in Drug Development

The structural rigidity and bifunctionality of this compound make it an attractive building block for the synthesis of novel therapeutic agents. The cyclobutane core can serve as a bioisostere for other groups, such as gem-dimethyl or phenyl rings, while offering improved physicochemical properties.[2]

The presence of the hydroxyl and ketone groups provides orthogonal handles for further chemical modification, allowing for the construction of diverse chemical libraries for high-throughput screening. For example, the ketone can be converted to an amine for the synthesis of novel amino alcohols, or the hydroxyl group can be used as a point of attachment for linkers in antibody-drug conjugates or PROTACs.

The constrained nature of the cyclobutane ring can also be exploited to orient pharmacophoric groups in a specific three-dimensional arrangement, leading to enhanced binding affinity and selectivity for a biological target.[3]

Diagram of Potential Drug Development Workflow

Caption: A generalized workflow for utilizing the core molecule in drug discovery.

Conclusion

This technical guide has provided a comprehensive structural analysis of this compound, a molecule of significant interest in contemporary drug discovery. By integrating plausible synthetic strategies with robust computational modeling, we have elucidated its key structural features, including its puckered conformation and predicted spectroscopic signatures. The data presented herein serves as a valuable resource for researchers, enabling a deeper understanding of this versatile building block and facilitating its application in the rational design of novel therapeutics. The continued exploration of unique, three-dimensional scaffolds like this compound will undoubtedly contribute to the development of the next generation of innovative medicines.

References

- 1. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network | NSF Public Access Repository [par.nsf.gov]

- 12. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Khan Academy [khanacademy.org]

- 18. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 3-(Hydroxymethyl)-3-methylcyclobutanone: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(hydroxymethyl)-3-methylcyclobutanone. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this molecule.

Introduction

This compound is a bifunctional small molecule containing a ketone, a primary alcohol, and a quaternary center within a strained cyclobutane ring. Its unique structural features make it an interesting target for synthesis and a potentially valuable building block in medicinal chemistry and materials science. Accurate characterization of such molecules is paramount, and a thorough understanding of their spectroscopic properties is the cornerstone of this process. This guide provides a detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the expected spectral features.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for this compound.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Singlet (~1.3 ppm, 3H, -CH₃); Doublets (~2.0-2.8 ppm, 4H, cyclobutane CH₂); Singlet (~3.6 ppm, 2H, -CH₂OH); Broad Singlet (variable, 1H, -OH) |

| ¹³C NMR | Quaternary Carbon (~45-55 ppm, C-3); Methyl Carbon (~20-30 ppm, -CH₃); Methylene Carbons (ring) (~35-45 ppm, C-2, C-4); Hydroxymethyl Carbon (~60-70 ppm, -CH₂OH); Carbonyl Carbon (~200-215 ppm, C=O) |

| IR Spectroscopy | Strong, sharp C=O stretch (~1780 cm⁻¹); Broad O-H stretch (~3400 cm⁻¹); C-H stretches (~2850-3000 cm⁻¹); C-O stretch (~1050 cm⁻¹) |

| Mass Spectrometry | Molecular Ion (M⁺) : m/z 114; Key Fragments : m/z 99 ([M-CH₃]⁺), m/z 83 ([M-CH₂OH]⁺), m/z 71, m/z 55 |

¹H NMR Spectroscopy: A Detailed Prediction

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, cyclobutane ring, hydroxymethyl, and hydroxyl protons. The strained nature of the cyclobutane ring influences the chemical shifts of the ring protons.[1]

Predicted ¹H NMR Assignments:

-

~1.3 ppm (s, 3H): This singlet is assigned to the three protons of the methyl group at the C-3 position. Its chemical shift is in the typical range for a methyl group attached to a quaternary carbon.

-

~2.0-2.8 ppm (m, 4H): These signals arise from the four methylene protons of the cyclobutane ring (at C-2 and C-4). Due to the puckered conformation of the cyclobutane ring, these protons are diastereotopic and are expected to appear as a complex multiplet, likely a set of doublets or multiplets. The specific chemical shifts and coupling constants would be sensitive to the ring conformation. In unsubstituted cyclobutane, the protons appear at approximately 1.96 ppm.[1] The presence of the ketone and the C-3 substituents will deshield these protons.

-

~3.6 ppm (s, 2H): This singlet corresponds to the two protons of the hydroxymethyl group (-CH₂OH). The absence of adjacent protons results in a singlet.

-

Variable (br s, 1H): The hydroxyl proton (-OH) will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Predicted ¹³C NMR Assignments:

-

~20-30 ppm: This signal is attributed to the methyl carbon (-CH₃).

-

~35-45 ppm: These two signals arise from the C-2 and C-4 methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane has a ¹³C chemical shift of about 22.4 ppm.[2] The substituents at C-3 and the ketone at C-1 will influence these shifts.

-

~45-55 ppm: This signal corresponds to the quaternary carbon at C-3.

-

~60-70 ppm: This signal is assigned to the hydroxymethyl carbon (-CH₂OH).

-

~200-215 ppm: The carbonyl carbon (C=O) of the cyclobutanone is expected to appear in this downfield region, which is characteristic for ketones. For cyclobutanone itself, the carbonyl carbon appears at 208.7 ppm.[3][4]

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl functional groups.

-

~3400 cm⁻¹ (broad): A broad and strong absorption in this region is characteristic of the O-H stretching vibration of the alcohol, indicating hydrogen bonding.

-

~2850-3000 cm⁻¹ (medium): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.

-

~1780 cm⁻¹ (strong, sharp): A strong and sharp absorption band in this region is characteristic of the C=O stretching vibration of a cyclobutanone. The ring strain in the four-membered ring shifts the carbonyl absorption to a higher frequency compared to acyclic ketones (typically ~1715 cm⁻¹).[5][6]

-

~1050 cm⁻¹ (medium): This absorption is attributed to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry: Fragmentation Analysis

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of cyclic ketones often involves alpha-cleavage.[7]

Predicted Fragmentation Pattern:

-

m/z 114 (M⁺): The molecular ion peak.

-

m/z 99 ([M-CH₃]⁺): Loss of a methyl radical via alpha-cleavage.

-

m/z 83 ([M-CH₂OH]⁺): Loss of the hydroxymethyl radical.

-

m/z 71: This fragment could arise from the loss of C₂H₅O from the molecular ion.

-

m/z 55: A common fragment for cyclic ketones, potentially arising from a retro-[2+2] cycloaddition.

Caption: Predicted major fragmentation pathways for this compound.

Plausible Synthetic Approach

While a specific synthesis for this compound is not readily found in the literature, a plausible approach would involve the functionalization of a pre-formed cyclobutanone derivative. A potential synthetic strategy could be the nucleophilic addition of a hydroxymethyl anion equivalent to 3-methylcyclobutanone.

Proposed Experimental Protocol:

-

Protection of the Ketone: 3-Methylcyclobutanone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ketal, protecting the ketone functionality.

-

Introduction of the Hydroxymethyl Group: The protected 3-methylcyclobutanone is then treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate is subsequently reacted with formaldehyde to introduce the hydroxymethyl group at the 3-position.

-

Deprotection: The ketal protecting group is removed by acidic hydrolysis to regenerate the ketone, yielding the final product, this compound.

This proposed synthesis is based on established methods for the alpha-functionalization of ketones. The synthesis of various substituted cyclobutanones has been reported in the literature.[8][9][10]

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile that can aid researchers in the identification and characterization of this molecule. The predicted ¹H and ¹³C NMR, IR, and mass spectra provide a valuable reference for those engaged in the synthesis and application of novel cyclobutane derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Cyclobutanone(1191-95-3) IR Spectrum [chemicalbook.com]

- 6. Cyclobutanone [webbook.nist.gov]

- 7. GCMS Section 6.11.2 [people.whitman.edu]

- 8. mdpi.org [mdpi.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone, a molecule featuring a strained cyclobutane ring and multiple functional groups. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns for each proton environment, and provides a robust experimental protocol for its acquisition. The narrative is grounded in established spectroscopic principles, ensuring both technical accuracy and practical applicability.

Molecular Structure and Proton Environments

This compound possesses a unique architecture characterized by a four-membered ring, a ketone, a primary alcohol, and a methyl group. The key to interpreting its ¹H NMR spectrum lies in understanding the symmetry and the electronic environment of each proton.

The molecule has a plane of symmetry that passes through the carbonyl carbon (C1) and the substituted carbon (C3). This symmetry element renders the two methylene groups alpha to the carbonyl (at C2 and C4) chemically equivalent. However, the protons within each of these methylene groups are diastereotopic due to the presence of the stereocenter at C3. This results in five distinct proton environments, as illustrated below.

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structural features of the molecule give rise to a predictable yet complex ¹H NMR spectrum. The presence of the electron-withdrawing ketone, the strained cyclobutane ring, and various proton types leads to a distinct pattern of signals. A summary of the predicted spectral data is presented below.

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| Ha | -CH ₃ (Methyl) | ~ 1.3 | 3H | Singlet (s) |

| Hd / He | Ring -CH ₂- (α to C=O) | ~ 2.4 - 3.1 | 4H | Multiplets (m) |

| Hb | -CH ₂OH (Hydroxymethyl) | ~ 3.7 | 2H | Singlet (s) |

| Hc | -OH (Hydroxyl) | Variable (e.g., 1.5 - 4.0) | 1H | Broad Singlet (br s) |

Methyl Protons (Ha): The Upfield Singlet

The three protons of the methyl group (Ha) are chemically equivalent and are attached to a quaternary carbon (C3). As there are no adjacent protons within a three-bond distance, spin-spin coupling does not occur, resulting in a sharp singlet in the spectrum.[1] Being attached to an sp³-hybridized carbon beta to a carbonyl group, these protons are relatively shielded and are expected to resonate in the upfield region, predicted here at approximately δ 1.3 ppm .

Hydroxymethyl Protons (Hb): Deshielded by Oxygen

The two protons of the hydroxymethyl group (Hb) are equivalent. They are bonded to a carbon that is directly attached to an electronegative oxygen atom. This oxygen atom withdraws electron density, deshielding the Hb protons and shifting their signal significantly downfield compared to simple alkanes.[2][3] A chemical shift of around δ 3.7 ppm is anticipated. Like the methyl group, this CH₂ group is bonded to a quaternary carbon, so it appears as a singlet . While coupling to the hydroxyl proton (Hc) is possible, this is often not observed in protic solvents due to rapid proton exchange.

Hydroxyl Proton (Hc): A Variable Signal

The chemical shift of the hydroxyl proton (Hc) is highly dependent on experimental conditions such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. Its signal is often broad and can appear over a wide range, typically between δ 1.5 and 4.0 ppm . It usually presents as a broad singlet. This signal can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the hydroxyl proton will exchange with deuterium, causing the signal to disappear.

Cyclobutane Ring Protons (Hd, He): The Complex Core

The most complex signals in the spectrum arise from the four protons on the cyclobutane ring at the C2 and C4 positions. These protons are alpha to the electron-withdrawing ketone, which deshields them, shifting their resonance downfield relative to unsubstituted cyclobutane (which appears at δ 1.96 ppm).[4][5][6] A typical range for protons alpha to a ketone is δ 2.0-2.5 ppm.[7]

Due to the symmetry of the molecule, the two protons on C2 are equivalent to the two protons on C4. However, the two protons on C2 itself (one pointing "up," one "down" relative to the ring plane) are diastereotopic. This creates two distinct sets of ring protons, Hd and He, each integrating to two protons. These protons are coupled to each other (geminal coupling) and to the protons on the adjacent alpha-carbon (vicinal coupling). This arrangement forms a complex AA'BB' spin system, which typically results in two overlapping and intricate multiplets that are difficult to resolve at lower field strengths. For predictive purposes, this entire region for the four protons is expected between δ 2.4 and 3.1 ppm .

Experimental Protocol for ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining a high-quality, reproducible ¹H NMR spectrum. The quality of the sample has a profound effect on the quality of the resulting spectrum.

Sample Preparation

-

Weighing the Sample : Accurately weigh 5-25 mg of this compound for a standard ¹H NMR experiment.[8][9][10]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for small organic molecules.[11] Use approximately 0.6-0.7 mL of the solvent.[8]

-

Dissolution : Dissolve the sample in the deuterated solvent in a small, clean vial before transferring it to the NMR tube. This ensures complete dissolution and allows for easy filtration.[9]

-

Filtration : Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade spectral resolution.

-

Internal Standard : Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to δ 0.0 ppm.[4][8]

-

Capping and Labeling : Securely cap the NMR tube and label it clearly.

Spectrometer Setup and Data Acquisition

-

Instrument : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Insertion and Locking : Carefully insert the sample into the magnet. The instrument will then "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming : Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp spectral lines.

-

Acquisition Parameters :

-

Pulse Angle : 30-45°

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay : 1-5 seconds

-

Number of Scans : 8-16 scans (adjust as needed based on sample concentration)

-

-

Data Processing : After acquisition, apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate all signals to determine the relative proton ratios.

Data Interpretation Workflow

The process of deducing a molecular structure from its ¹H NMR spectrum is a logical, step-wise procedure. It involves analyzing the four key pieces of information provided by the spectrum: the number of signals, their chemical shifts, their integration values, and their splitting patterns (multiplicity).[2][12]

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The predicted spectrum features five distinct signals: a singlet for the methyl protons, a singlet for the hydroxymethyl protons, a broad singlet for the hydroxyl proton, and a complex multiplet region for the four diastereotopic ring protons. Each signal's chemical shift, integration, and multiplicity directly reflect the unique electronic and steric environment of the corresponding protons. This detailed guide provides the foundational knowledge for researchers to accurately acquire, interpret, and utilize the ¹H NMR spectrum for the unambiguous structural verification of this and structurally related compounds.

References

- 1. acdlabs.com [acdlabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. Interpreting | OpenOChem Learn [learn.openochem.org]

13C NMR spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 3-(hydroxymethyl)-3-methylcyclobutanone

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For drug development professionals and researchers, the precise characterization of novel small molecules is a critical step in the discovery pipeline. The ¹³C NMR spectrum, in particular, offers a direct map of the carbon backbone of a molecule. This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound, a substituted cyclobutane derivative. By dissecting the molecule's unique structural features, we will predict the chemical shifts of each carbon atom, explain the underlying principles governing these shifts, and provide a robust experimental protocol for acquiring high-quality spectral data. This document is designed to serve as a practical reference, blending theoretical principles with field-proven experimental insights.

Molecular Structure and Symmetry Analysis

To accurately interpret the ¹³C NMR spectrum, we must first analyze the molecular structure of this compound for chemical equivalence. The molecule possesses a plane of symmetry that bisects the carbonyl group (C=O) and the C3 carbon, which is substituted with the methyl and hydroxymethyl groups.

Due to this symmetry, the two methylene carbons of the cyclobutane ring at positions 2 and 4 are chemically and magnetically equivalent. Consequently, despite having six carbon atoms in total, the molecule is expected to exhibit only five distinct signals in its proton-decoupled ¹³C NMR spectrum.

The five unique carbon environments are:

-

C1: The carbonyl carbon of the ketone.

-

C2/C4: The two equivalent methylene carbons in the cyclobutane ring, alpha to the carbonyl.

-

C3: The quaternary carbon in the ring, beta to the carbonyl.

-

C5: The methylene carbon of the hydroxymethyl group (-CH₂OH).

-

C6: The carbon of the methyl group (-CH₃).

Predicted ¹³C NMR Spectrum and Peak Assignment

The chemical shift (δ) of each carbon nucleus is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and ring strain all contribute to the final observed shift.[1][2] Below is a detailed analysis and prediction for each of the five expected resonances.

Pillar 1: The Carbonyl Carbon (C1)

The carbon atom of the ketone group (C=O) is the most deshielded carbon in the molecule. This is due to the sp² hybridization and the strong electron-withdrawing effect of the double-bonded oxygen atom. For ketones, this signal typically appears in the 205-220 ppm range.[1][3] In the parent cyclobutanone, the carbonyl carbon resonates at approximately 208.4 ppm.[4][5] Therefore, the C1 signal for this compound is confidently predicted to be in the δ 205-215 ppm region. This peak will be sharp and, due to its quaternary nature and long relaxation time, likely of lower intensity compared to protonated carbons.[2][6]

Pillar 2: The Ring Methylene Carbons (C2 & C4)

These two carbons are sp³ hybridized and are in the alpha position relative to the electron-withdrawing carbonyl group. This proximity causes a moderate deshielding effect. In unsubstituted cyclobutane, the ring carbons appear at a much higher field, around 22.4 ppm.[7][8] However, the alpha-effect of the ketone shifts this resonance significantly downfield. For cyclobutanone, the α-carbons are observed at approximately 47.7 ppm.[4] Given the substitution at the C3 position, a similar chemical shift is expected. These carbons are therefore predicted to produce a single resonance in the δ 45-55 ppm range.

Pillar 3: The Hydroxymethyl Carbon (C5)

The C5 carbon (-CH₂OH) is an sp³ hybridized carbon directly attached to a highly electronegative oxygen atom. This attachment is the dominant factor determining its chemical shift, causing a significant downfield shift compared to a standard alkyl carbon. The typical range for carbons in a primary alcohol (R-CH₂OH) is between 50 and 65 ppm.[1][9] The substitution pattern on the adjacent C3 carbon is not expected to alter this shift dramatically. Thus, the signal for C5 is predicted to appear in the δ 60-70 ppm range.

Pillar 4: The Quaternary Carbon (C3)

This is a quaternary sp³ carbon, meaning it has no directly attached protons. Such carbons generally exhibit weaker signals in standard ¹³C NMR experiments due to a lack of Nuclear Overhauser Effect (nOe) enhancement from proton decoupling.[6][10] It is located at the beta position to the carbonyl group and is bonded to two other carbons (C2/C4), the methyl carbon (C6), and the hydroxymethyl carbon (C5). Its chemical shift will be a composite of these influences. A reasonable estimate places this signal in the δ 40-50 ppm range.

Pillar 5: The Methyl Carbon (C6)

The C6 methyl carbon (-CH₃) is the most shielded carbon in the molecule. It is an sp³ hybridized carbon in a typical alkyl environment. Methyl groups attached to quaternary carbons generally resonate in the upfield region of the spectrum. A typical range for such a group is 15-30 ppm.[1] Its signal is predicted to be in the δ 20-30 ppm range.

Summary of Predicted Chemical Shifts

| Carbon Atom(s) | Label | Type of Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | C1 | Ketone (Quaternary) | 205 - 215 |

| -CH₂OH | C5 | Primary Alcohol | 60 - 70 |

| Ring -CH₂- | C2, C4 | Methylene (α to C=O) | 45 - 55 |

| Ring >C< | C3 | Quaternary (β to C=O) | 40 - 50 |

| -CH₃ | C6 | Methyl | 20 - 30 |

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The following protocol outlines a self-validating system for reliable data collection.

Sample Preparation

-

Weighing the Sample: For a standard ¹³C NMR experiment on a 400-500 MHz spectrometer, weigh approximately 50-100 mg of this compound.[11][12] The natural abundance of ¹³C is only 1.1%, necessitating a higher concentration than for ¹H NMR.[13]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and effective choice for non-polar to moderately polar organic compounds.[14][15] Use approximately 0.6-0.7 mL of the solvent.[16] The deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field, which is crucial for high-resolution spectra.[12][17]

-

Dissolution and Transfer:

-

Dissolve the sample in the deuterated solvent within a small, clean vial. Gentle vortexing can aid dissolution.

-

If any solid particles remain, the solution must be filtered to prevent degradation of the spectral quality.[13] Suspended solids disrupt the magnetic field homogeneity, leading to broad, uninterpretable peaks. A Pasteur pipette with a small, tight plug of glass wool is effective for this purpose.

-

Using a clean pipette, transfer the clear solution into a 5 mm NMR tube. Ensure the sample height is at least 4 cm (approx. 0.6 mL) to be within the detection region of the probe.[13]

-

-

Referencing: Tetramethylsilane (TMS) can be added as an internal standard to reference the chemical shift scale to 0.0 ppm.[11] However, modern spectrometers can accurately reference the spectrum to the residual solvent signal (for CDCl₃, the triplet is centered at δ 77.16 ppm), making the addition of an internal standard often unnecessary.[14][18]

Spectrometer Setup and Data Acquisition

The following parameters are typical for a standard proton-decoupled ¹³C experiment on a 400 MHz spectrometer.

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems) should be used.[19] This decouples the protons, causing each unique carbon to appear as a singlet and benefiting from the nOe.[20]

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 ppm to 240 ppm) to ensure all signals, especially the downfield carbonyl peak, are captured.

-

Pulse Angle (Flip Angle): A 30-45 degree pulse angle is recommended to allow for faster acquisition without saturating the signals.[19]

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.[19]

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times, and a longer delay may be needed for more quantitative results, though this will increase the total experiment time.[19][20]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The signal-to-noise ratio improves with the square root of the number of scans.

-

Temperature: Maintain a constant temperature, typically 25 °C (298 K).[19]

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening (LB) of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform. This improves the signal-to-noise ratio at the cost of a slight loss in resolution.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or the TMS peak to 0.0 ppm.

Visualization of Predicted Spectral Data

Visual aids are crucial for correlating structural features with spectral data. The following diagram illustrates the structure of this compound with each unique carbon labeled according to the assignments discussed.

Caption: Predicted ¹³C NMR chemical shift assignments for this compound.

Conclusion

The ¹³C NMR spectrum of this compound provides a clear and unambiguous fingerprint of its carbon framework. By leveraging fundamental principles of chemical shift theory, it is possible to predict with high confidence the spectral regions where each of the five unique carbon signals will appear. The downfield signal of the ketone, the distinct resonances of the strained cyclobutane ring carbons, and the characteristic shifts of the hydroxymethyl and methyl substituents all contribute to a unique spectral pattern. Following the detailed experimental protocol provided will enable researchers and drug development professionals to acquire high-quality data, facilitating confident structural verification and paving the way for further investigation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. benchchem.com [benchchem.com]

- 8. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 14. On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. researchgate.net [researchgate.net]

- 18. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 19. benchchem.com [benchchem.com]

- 20. sc.edu [sc.edu]

The Synthetic Versatility of 3-(Hydroxymethyl)-3-methylcyclobutanone: A Technical Guide for Chemical Innovation

Abstract

This technical guide provides an in-depth exploration of the reactivity and synthetic utility of 3-(hydroxymethyl)-3-methylcyclobutanone, a bifunctional building block of significant interest to researchers, scientists, and drug development professionals. The unique structural architecture of this molecule, featuring a strained cyclobutane ring, a primary alcohol, and a ketone, offers a rich landscape for chemical transformations. This document elucidates the core reactivity of this compound, including oxidation and reduction of its functional groups, and the characteristic ring-opening reactions of the cyclobutane core. Detailed experimental protocols, mechanistic insights, and a discussion of its application in the synthesis of complex molecules, particularly carbocyclic nucleoside analogues with therapeutic potential, are presented.

Introduction: The Strategic Value of the Cyclobutane Motif

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered conformation can impart favorable properties to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles.[1][2] The incorporation of a cyclobutane moiety can enforce a specific spatial arrangement of pharmacophoric groups, leading to enhanced binding affinity with biological targets.[3] Furthermore, the cyclobutane core is often more resistant to metabolic degradation compared to linear alkyl chains, contributing to improved drug half-life.[3]

This compound is a particularly attractive building block due to the orthogonal reactivity of its hydroxyl and ketone functionalities. This allows for selective manipulation and elaboration of the molecule, providing access to a diverse range of substituted cyclobutane derivatives. This guide will delve into the key transformations of this versatile molecule, providing a foundation for its strategic application in complex molecular synthesis.

Synthesis of the Cyclobutane Core: The Power of [2+2] Cycloaddition

The construction of the this compound framework is most efficiently achieved through a [2+2] cycloaddition reaction.[4][5] This photochemical method allows for the direct formation of the four-membered ring from readily available starting materials.

General Workflow for [2+2] Photocycloaddition

The synthesis typically involves the irradiation of an alkene with a ketene or a ketene equivalent. The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of the cyclobutanone ring with a predictable degree of stereocontrol.[6][7]

Caption: General workflow for the synthesis of the target molecule via [2+2] photocycloaddition.

Reactivity of the Functional Groups: A Tale of Two Moieties

The synthetic utility of this compound stems from the distinct reactivity of its alcohol and ketone functionalities. This section will explore the selective transformations of each group.

Oxidation of the Hydroxymethyl Group: Accessing the Aldehyde

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-formyl-3-methylcyclobutanone, a valuable intermediate for further functionalization. Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid and to avoid unwanted side reactions involving the cyclobutanone ring.

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes.[8][9][10][11] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.

Experimental Protocol: Swern Oxidation

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in DCM dropwise.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature and quench with water.